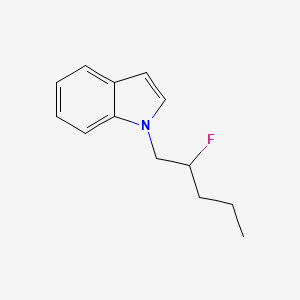

2-Fluoropentylindole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

A wide variety of aminoalkylindole analogs are potent synthetic cannabinoids (CBs), including many of the JWH compounds. An alkyl chain of five carbons in length produces compounds with high affinity for both the central cannabinoid (CB1) and the peripheral cannabinoid (CB2) receptors. 2-Fluoropentylindole is the base structure for various synthetic CBs that feature a fluorine atom at the two position of the pentyl chain. A range of structures can be added to this base via a ketone linkage at the three position of the indole. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.

Wissenschaftliche Forschungsanwendungen

Metabolism and Biochemical Analysis

- 2-Fluoropentylindole derivatives, like 5F-AB-PINACA, are metabolized in the human body, leading to the production of various metabolites. These metabolites are generated through biotransformations such as carboxamide hydrolysis, hydroxylation, ketone formation, carboxylation, and oxidative defluorination, producing compounds like 5-hydroxypentyl and pentanoic acid metabolites (Wohlfarth et al., 2015). Similar metabolic pathways are observed for other related synthetic cannabinoids (Wohlfarth et al., 2014).

Synthesis and Chemical Properties

- Efficient methods have been developed for synthesizing 2-fluoroindole derivatives, including 2-fluoropentylindole, using difluorocarbene. This process involves a formal [4+1] cyclization from ortho-vinylanilines, providing significant synthetic advantages and enabling the study of their fundamental properties and applications (Jianke Su et al., 2021).

- The development of 2-aroylindole derivatives has shown that these compounds exhibit high cytotoxicity against various human carcinoma cell lines and interfere with the mitotic spindle apparatus, destabilizing microtubules (Mahboobi et al., 2001).

Bioimaging and Sensing Applications

- Coumarin-based fluorogenic probes, which may include 2-fluoropentylindole structures, have been developed for selective and sensitive fluorescence detection of ions like Cu(2+), demonstrating their potential in biological applications and fluorescence microscopic imaging (H. Jung et al., 2009).

Eigenschaften

Produktname |

2-Fluoropentylindole |

|---|---|

Molekularformel |

C13H16FN |

Molekulargewicht |

205.3 |

IUPAC-Name |

1-(2-fluoropentyl)indole |

InChI |

InChI=1S/C13H16FN/c1-2-5-12(14)10-15-9-8-11-6-3-4-7-13(11)15/h3-4,6-9,12H,2,5,10H2,1H3 |

InChI-Schlüssel |

SPWGOILFUYHPLW-UHFFFAOYSA-N |

SMILES |

CCCC(CN1C=CC2=CC=CC=C21)F |

Aussehen |

Assay:≥95%A solution in methanol |

Synonyme |

1-(2-fluoropentyl)-1H-indole |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.